3-(Cyclopropylmethoxy)picolinic acid
Overview
Description
3-(Cyclopropylmethoxy)picolinic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, contributing to its antiviral properties .
Biochemical Pathways
The compound is a metabolite of tryptophan through the kynurenine pathway . It plays a key role in zinc transport, which is crucial for the function of various enzymes and transcription factors . The disruption of zinc binding in ZFPs can affect multiple biochemical pathways, leading to a broad-spectrum antiviral activity .
Pharmacokinetics
Picolinic acid, from which it is derived, is known to be produced in the body on a daily basis through the breakdown of tryptophan
Result of Action
The result of the action of this compound is the inhibition of viral replication and packaging, making it an effective antiviral agent . It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus, flaviviruses, herpes simplex virus, and parainfluenza virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of zinc in the body is crucial for its mode of action . .
Biochemical Analysis
Biochemical Properties
Picolinic acid is a chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body
Cellular Effects
Picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)picolinic acid typically involves the reaction of picolinic acid with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or methanol . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(Cyclopropylmethoxy)picolinic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
3-(Cyclopropylmethoxy)picolinic acid is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)9-8(2-1-5-11-9)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTJOOAMABTPSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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